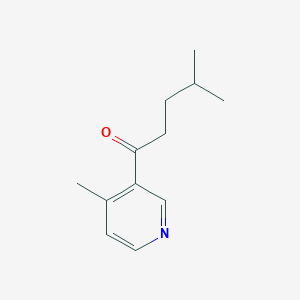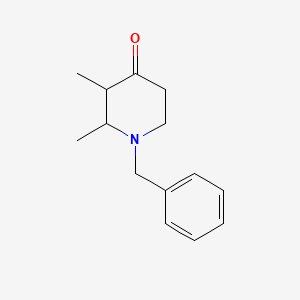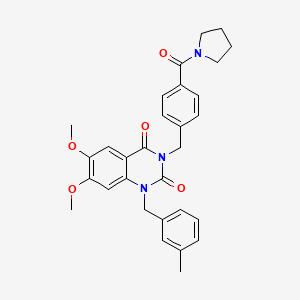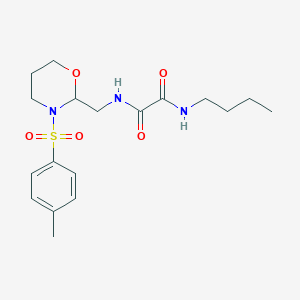
4-Methyl-1-(4-methylpyridin-3-yl)pentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1-(4-methylpyridin-3-yl)pentan-1-one, also known as 4-MPD, is a synthetic cathinone that has been gaining popularity in the research community due to its potential applications in neuroscience and pharmacology. This compound has a similar chemical structure to other cathinones, such as mephedrone and methcathinone, which are known to produce stimulant and psychoactive effects. In
Applications De Recherche Scientifique
Biofuel Production
Research by Cann and Liao (2009) discusses the synthesis of pentanol isomers, such as 2-methyl-1-butanol and 3-methyl-1-butanol, through metabolic engineering of microorganisms. These isomers have potential applications as biofuels, highlighting the importance of synthetic and bio-based approaches to develop renewable energy sources (Cann & Liao, 2009).
Anticancer Drug Development
Basu Baul et al. (2009) synthesized amino acetate functionalized Schiff base organotin(IV) complexes and tested their cytotoxicity against several human tumor cell lines. Their findings suggest potential applications of these compounds as anticancer drugs, with one compound showing significant cytotoxicity compared to traditional chemotherapy drugs (Basu Baul et al., 2009).
Organotin(IV) Complex Studies
Opozda et al. (2006) focused on the synthesis and characterization of unsymmetrical Schiff bases derived from 3,4-diaminopyridine, demonstrating the structural versatility of compounds related to "4-Methyl-1-(4-methylpyridin-3-yl)pentan-1-one" and their potential applications in materials science and coordination chemistry (Opozda et al., 2006).
Lanthanide Binuclear Complexes
Li et al. (1994) investigated the coordination of a related compound, 1,5-bis-(1′-phenyl-3′-methyl-5′-pyrazolone-4′)-1,5-pentanedione (BPMPPD), with lanthanide ions. This research contributes to our understanding of the coordination chemistry of lanthanides, which has implications for materials science, catalysis, and luminescent materials (Li et al., 1994).
Propriétés
IUPAC Name |
4-methyl-1-(4-methylpyridin-3-yl)pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9(2)4-5-12(14)11-8-13-7-6-10(11)3/h6-9H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXYZABTXYHYQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)CCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Oxo-2-(2-phenylanilino)ethyl] 4-formylbenzoate](/img/structure/B2729948.png)

![5-(furan-2-yl)-N-{[4-(furan-3-yl)phenyl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B2729951.png)
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2729952.png)
![4-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]butanoic acid](/img/structure/B2729955.png)
![6-Propyl-5-[3-(triazol-1-yl)pyrrolidine-1-carbonyl]-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one](/img/structure/B2729957.png)

![ethyl 4-(2-hydroxy-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2729962.png)
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(4-propan-2-yloxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2729963.png)
![3,4,5-triethoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2729966.png)


![N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2729969.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2729970.png)